N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
N-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative with a complex substitution pattern. Its structure includes:
- A 4,6-dimethoxy-1-methylindole core, which confers electron-donating methoxy groups and steric bulk from the methyl group at the 1-position.
- A 2-oxoethyl linker connected to a 3-chloro-4-methoxyphenyl moiety, introducing halogenated and polar functional groups.
This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid pharmacophore, combining features of indole carboxamides and substituted anilines. The following comparison is based on structurally related analogs from peer-reviewed literature .
Properties
Molecular Formula |
C21H22ClN3O5 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-25-16-8-13(28-2)9-19(30-4)14(16)10-17(25)21(27)23-11-20(26)24-12-5-6-18(29-3)15(22)7-12/h5-10H,11H2,1-4H3,(H,23,27)(H,24,26) |
InChI Key |
CCTINBYGQUPVJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Substitution Reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination, and methanol in the presence of a base for methoxylation.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has shown promising biological activities:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| A549/ATCC | 56.88% |
These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Additionally, the compound has been evaluated for its antimicrobial activity. Preliminary studies indicate that it may possess efficacy against a range of bacterial and fungal strains. The specific mechanisms of action are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several studies have documented the applications of this compound in different contexts:
- Anticancer Research : A study published in ACS Omega highlighted the compound's ability to inhibit growth in multiple cancer cell lines with varying degrees of effectiveness .
- Antimicrobial Evaluation : In vitro evaluations have shown that derivatives of this compound exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues from Published Literature
Key analogs for comparison include indole-2-carboxamide derivatives synthesized in Molecules (2010) , such as:
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide
N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy groups (electron-donating) may increase solubility compared to fluoro-substituted analogs (electron-withdrawing) but reduce electrophilicity at the indole core .
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H21ClN6O5
- Molecular Weight : 460.88 g/mol
- CAS Number : 894564-37-5
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival. For instance, pyrazole derivatives have demonstrated significant inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase .
- Antitumor Activity : The indole structure is known for its role in various anticancer agents. Indole derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds with similar structures have been researched for their anti-inflammatory properties, potentially reducing cytokine production and inflammatory responses .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of similar indole derivatives against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range .
- Anti-inflammatory Activity : In vitro studies showed that compounds structurally related to this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
- Antimicrobial Properties : Research on related pyrazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
